molecular formula C25H21N3O B2696494 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-81-0

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2696494
CAS No.: 901043-81-0
M. Wt: 379.463
InChI Key: AMQYDWJAYANDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 8-methoxy-3-phenylquinoline-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where substituents on the phenyl or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Quinoline derivatives: These compounds have a quinoline moiety but lack the fused pyrazole ring.

    Phenyl-substituted pyrazoles: These compounds contain a pyrazole ring with various phenyl substituents but do not have the quinoline moiety.

The uniqueness of this compound lies in its specific combination of substituents and fused ring structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQYDWJAYANDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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